Nevirapine N1-Oxide

Mass Spectrometry Impurity Identification LC-MS/MS

Nevirapine N1-Oxide (CAS 162255-73-4, molecular formula C₁₅H₁₄N₄O₂, exact mass 282.1117 Da) is a specific N-oxide derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, in which the N1-nitrogen of the A-ring pyridine is oxidized to the N-oxide form. It is classified as an oxidative N-oxide impurity within the nevirapine active pharmaceutical ingredient (API) impurity profile and is utilized as a reference standard in analytical method development, impurity profiling, and forced degradation studies.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B13437959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNevirapine N1-Oxide
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCC1=C2C(=[N+](C=C1)[O-])N(C3=C(C=CC=N3)C(=O)N2)C4CC4
InChIInChI=1S/C15H14N4O2/c1-9-6-8-18(21)15-12(9)17-14(20)11-3-2-7-16-13(11)19(15)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,20)
InChIKeyLBKKBXSRBMQEQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nevirapine N1-Oxide for Analytical Reference and Impurity Profiling: Procurement Guide for Pharmaceutical QC and Metabolism Laboratories


Nevirapine N1-Oxide (CAS 162255-73-4, molecular formula C₁₅H₁₄N₄O₂, exact mass 282.1117 Da) is a specific N-oxide derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, in which the N1-nitrogen of the A-ring pyridine is oxidized to the N-oxide form . It is classified as an oxidative N-oxide impurity within the nevirapine active pharmaceutical ingredient (API) impurity profile and is utilized as a reference standard in analytical method development, impurity profiling, and forced degradation studies . Unlike the extensively studied hydroxylated nevirapine metabolites (2-, 3-, 8-, and 12-hydroxynevirapine) that dominate the in vivo metabolic pathway, the N1-oxide represents a distinct chemical entity relevant to pharmaceutical quality assessment rather than metabolic disposition [1].

Why Nevirapine N1-Oxide Cannot Be Replaced by Generic Hydroxylated Nevirapine Metabolite Standards in Analytical Workflows


Nevirapine impurity reference standards are not interchangeable: the N1-oxide is an oxidative degradation product featuring a dative N→O bond at the A-ring pyridine nitrogen, whereas the pharmacopeial Related Compound A (CAS 133627-17-5) is an 11-ethyl descyclopropyl process impurity, and 12-hydroxynevirapine is a CYP3A4-mediated Phase I metabolite bearing a benzylic alcohol at the 4-methyl position . These structural differences produce distinct chromatographic retention times, UV absorption spectra, and mass spectrometric fragmentation patterns, meaning that substituting one impurity standard for another will result in erroneous peak identification, failed system suitability tests, and potential non-compliance with ICH Q3A/Q3B impurity qualification thresholds [1]. The N1-oxide is specifically cited in regulatory impurity specifications under the category of oxidative N-oxides, distinct from hydrolytic fragments, dealkylation products, and polymeric dimers, and must be individually resolved and quantified [2].

Quantitative Differentiation Evidence for Nevirapine N1-Oxide Versus Closest Analogs and Alternative Reference Standards


Exact Mass Differentiation: N1-Oxide (282.1117 Da) Versus Parent Nevirapine (266.1168 Da) and 12-Hydroxynevirapine (282.1117 Da Isomeric Discrimination)

Nevirapine N1-Oxide (exact monoisotopic mass 282.1117 Da, molecular formula C₁₅H₁₄N₄O₂) is isobaric with 12-hydroxynevirapine (also C₁₅H₁₄N₄O₂, 282.1117 Da) but differs in its MS/MS fragmentation pattern: the N-oxide functional group yields a characteristic neutral loss of 16 Da (atomic oxygen) under collision-induced dissociation, whereas 12-hydroxynevirapine fragments via loss of 30 Da (formaldehyde) from the benzylic alcohol moiety . The parent nevirapine (C₁₅H₁₄N₄O, 266.1168 Da) differs by 15.9949 Da, corresponding to the addition of one oxygen atom . This mass shift of +16 Da relative to nevirapine is the primary differentiator for selected ion monitoring (SIM) and multiple reaction monitoring (MRM) transitions in quantitative LC-MS/MS methods [1].

Mass Spectrometry Impurity Identification LC-MS/MS

Chromatographic Retention Time Offset: N1-Oxide Versus Major Hydroxylated Metabolites in Reversed-Phase HPLC

Nevirapine N1-Oxide exhibits a retention time (RT) distinct from the four major hydroxylated metabolites (2-OH, 3-OH, 8-OH, and 12-OH NVP) when analyzed by reversed-phase HPLC. In the USP compendial method for nevirapine impurity profiling, the N-oxide derivatives are separated as a distinct class of oxidative impurities, with the N1-oxide (A-ring N-oxide) eluting at an intermediate polarity between the relatively non-polar parent nevirapine (RT ~7.3 min at 220 nm detection) and the more polar hydroxylated metabolites [1]. Veeprho impurity specifications confirm that validated HPLC methods employing retention time and mass spectral confirmation are used to individually resolve and identify oxidative N-oxides from process-related impurities and hydrolytic degradants . The European Pharmacopoeia lists separate reference standards for related compounds (e.g., Related Compound A, CAS 133627-17-5) that are structurally distinct from the N1-oxide, underscoring that co-injection of the correct N1-oxide standard is mandatory for accurate peak identification [2].

HPLC Method Development Impurity Profiling System Suitability

Structural Distinction: N1-Oxide (A-Ring N-Oxide) Versus C-Ring N-Oxide Isomers and Hydroxylated Metabolites

Nevirapine N1-Oxide is specifically the A-ring pyridine N-oxide, as evidenced by the SMILES notation Cc1cc[n+]([O-])c2c1NC(=O)c1cccnc1N2C1CC1, which places the N-oxide at the N1 position of the methyl-substituted pyridine ring . The human disposition study by Riska et al. synthesized both 'A-ring and C-ring N-oxide derivatives of NVP' as separate reference compounds, confirming that the two regioisomeric N-oxides are chemically distinct entities with different physicochemical properties [1]. In contrast, the major in vivo metabolites are all hydroxylated at ring carbon positions (2-OH, 3-OH, 8-OH, 12-OH), which confer different hydrogen-bonding capabilities and metabolic stability profiles. The N-oxide is not a significant in vivo metabolite: the human mass balance study identified glucuronidated hydroxylated metabolites accounting for >80% of urinary radioactivity, with no N-oxide metabolites reported among the quantifiable species [2]. This establishes the N1-oxide specifically as an ex vivo degradation product or synthetic impurity rather than a metabolic marker.

Structural Elucidation NMR Spectroscopy Synthetic Chemistry

Impurity Classification: N1-Oxide as an Oxidative Degradant Distinct from Process-Related Impurities in Regulatory Specifications

Regulatory specifications for nevirapine API classify impurities into distinct categories: synthesis intermediates, dealkylation products, oxidative N-oxides (including the N1-oxide), hydrolytic fragments, and polymeric dimers . Individual known impurity limits are set in the range of 0.05–0.5% w/w, with unspecified impurity reporting thresholds at 0.05–0.2% w/w and total impurities not exceeding approximately 1.0–2.0% w/w [1]. The N1-oxide falls under the oxidative N-oxide category, which is typically monitored under oxidative forced degradation conditions (e.g., hydrogen peroxide stress). This differentiates it from process-related impurities such as Related Compound A (11-ethyl descyclopropyl derivative) and Related Compound B, which originate from synthesis side-reactions rather than degradation [2]. For ANDA filers and QC laboratories, the N1-oxide standard enables specific identification and quantification of the N-oxide impurity class, which must be controlled separately from other impurity categories in the impurity profile.

Pharmaceutical Quality Control ICH Q3A/Q3B Forced Degradation

Application Scenarios for Nevirapine N1-Oxide in Pharmaceutical Quality Control, Analytical Method Development, and Forced Degradation Studies


Impurity Profiling and Batch Release Testing of Nevirapine API and Finished Dosage Forms per ICH Q3A/Q3B

QC laboratories performing nevirapine impurity profiling require the N1-oxide reference standard to accurately identify and quantify the oxidative N-oxide impurity peak in HPLC chromatograms. The standard is used to establish relative retention time (RRT), relative response factor (RRF), and to spike into sample matrices for system suitability testing [1]. Without this specific standard, the N-oxide peak cannot be unambiguously assigned, potentially leading to batch rejection or regulatory non-compliance. Individual known impurity limits of 0.05–0.5% w/w apply, and the N1-oxide must be controlled within these thresholds independently of other impurity categories such as process intermediates or hydrolytic fragments .

Forced Degradation (Oxidative Stress) Studies to Determine Degradation Pathways and Validate Stability-Indicating Methods

During forced degradation studies under oxidative conditions (e.g., 3% H₂O₂ at 25°C/60°C for 24–48 hours), nevirapine undergoes N-oxidation to form the N1-oxide as a primary degradation product [1]. The N1-oxide reference standard is essential to confirm the identity of this degradant by retention time matching and mass spectral confirmation. This enables accurate mass balance assessment and validation of the stability-indicating capability of the HPLC method. The human disposition study by Riska et al. confirms that A-ring and C-ring N-oxides are chemically synthesized as distinct reference compounds for exactly this purpose . Distinguishing oxidative N-oxide degradants from hydrolytic and photolytic degradants is critical for establishing the degradation profile required by ICH Q1A(R2) .

LC-MS/MS Method Development for Simultaneous Quantification of Nevirapine and Its Impurity Panel

Bioanalytical laboratories developing LC-MS/MS methods for nevirapine and its related substances require the N1-oxide standard to optimize MRM transitions and establish lower limits of quantification (LLOQ). The characteristic +16 Da mass shift relative to nevirapine (m/z 267→283 for the [M+H]⁺ precursor ion) and the distinctive neutral loss of 16 Da under CID provide specific detection parameters that differentiate the N1-oxide from isobaric hydroxylated metabolites [1]. The validated LC-MS/MS method can then achieve simultaneous quantification of nevirapine API, hydroxylated metabolites, and N-oxide impurities in a single chromatographic run, as demonstrated in published methods achieving 2.8-minute separations with UV detection for impurity profiling .

Reference Standard Procurement for Pharmacopeial Compliance and Regulatory Dossier Preparation

ANDA filers and generic pharmaceutical manufacturers must demonstrate that their nevirapine API impurity profile matches or improves upon the Reference Listed Drug (RLD) profile. The N1-oxide standard is required to generate comparative impurity data for Module 3.2.S.3.2 (Impurities) of the Common Technical Document (CTD). The standard supports determination of the oxidative N-oxide content in both the API and the finished drug product, with reporting, identification, and qualification thresholds as defined in ICH Q3A and Q3B [1]. Procurement from reputable suppliers providing certificates of analysis (CoA) with purity assignment (typically >95% by HPLC) and structural confirmation (NMR, MS) ensures the standard meets regulatory expectations for reference material qualification per ISO 17034 and ISO/IEC 17025 .

Quote Request

Request a Quote for Nevirapine N1-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.